Methyl 3-((2R)pyrrolidin-2-yl)benzoate is a chemical compound that belongs to the class of benzoate esters, characterized by the presence of a pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development. The systematic name reflects its structure, which includes a methyl ester group attached to a benzoic acid derivative and a pyrrolidine moiety.
The compound can be synthesized from commercially available starting materials, including benzoic acid derivatives and pyrrolidine. Its synthesis is well-documented in various chemical literature and patent applications, highlighting its relevance in organic synthesis and pharmaceutical research.
Methyl 3-((2R)pyrrolidin-2-yl)benzoate is classified as an organic compound, specifically an ester. It has a molecular formula of and a molecular weight of approximately 205.25 g/mol . This compound can also be categorized under the broader category of nitrogen-containing heterocycles due to the presence of the pyrrolidine ring.
The synthesis of Methyl 3-((2R)pyrrolidin-2-yl)benzoate typically involves several key steps:
In industrial settings, the synthesis may utilize continuous flow reactors or microwave-assisted methods to enhance efficiency and yield. These approaches allow for better control over reaction conditions and can significantly reduce production time while minimizing waste.
Methyl 3-((2R)pyrrolidin-2-yl)benzoate can participate in various chemical reactions:
Common reagents for these reactions include:
Methyl 3-((2R)pyrrolidin-2-yl)benzoate is typically a colorless to pale yellow liquid or solid at room temperature. It exhibits moderate solubility in organic solvents but limited solubility in water due to its hydrophobic nature.
The compound possesses typical ester reactivity, including susceptibility to hydrolysis under acidic or basic conditions, leading to the formation of benzoic acid and pyrrolidine derivatives upon breakdown.
Methyl 3-((2R)pyrrolidin-2-yl)benzoate has potential applications in medicinal chemistry, particularly as a building block for synthesizing more complex pharmaceutical agents. Its structural features make it a candidate for exploring new therapeutic agents targeting neurological disorders or other medical conditions where pyrrolidine derivatives have shown efficacy .
The integration of chiral pyrrolidine scaffolds with benzoate systems represents a sophisticated approach in modern medicinal chemistry, combining conformational restriction with versatile chemical functionality. Methyl 3-((2R)pyrrolidin-2-yl)benzoate exemplifies this strategy, featuring a stereochemically defined pyrrolidine ring conjugated to a benzoic acid methyl ester. This hybrid architecture leverages the inherent three-dimensionality of chiral building blocks to achieve precise interactions with biological targets, particularly within the central nervous system and metabolic enzymes [4]. The compound’s molecular framework (C₁₂H₁₅NO₂, MW 205.25 g/mol) serves as a critical intermediate for synthesizing pharmacologically active molecules, where the (2R)-stereochemistry dictates target binding affinity and metabolic stability [1] [3].
The systematic IUPAC name Methyl 3-((2R)pyrrolidin-2-yl)benzoate encodes essential structural and stereochemical information:
The enantiomeric purity (≥95–98% in commercial samples) is critical for consistent biological activity, as receptor binding sites exhibit distinct stereoselectivity [1] [3]. Computational analyses reveal that the (2R) configuration positions the pyrrolidine nitrogen and ester carbonyl in a spatial orientation optimal for interactions with biomolecular targets like enzymes and GPCRs. This is evidenced by molecular docking studies showing enhanced binding affinity of the R-enantiomer toward cannabinoid receptors compared to racemic mixtures [4].
Table 1: Identifier Registry for Methyl 3-((2R)pyrrolidin-2-yl)benzoate
Identifier Type | Value | Source |
---|---|---|
CAS Registry # | 908334-14-5 (free base) | [2] [3] |
1354721-23-5 (HCl salt) | [5] | |
MDL Number | MFCD08460719 | [2] [3] |
Molecular Formula | C₁₂H₁₅NO₂ | [1] [3] |
SMILES Descriptor | O=C(OC)C₁=CC=CC(C₂NCCC₂)=C₁ | [2] |
Pyrrolidine-benzoate hybrids emerged from systematic exploration of privileged scaffolds in the 1990s. Early work focused on rigidifying the structure of flexible lead compounds by incorporating saturated nitrogen heterocycles:
The exponential growth of synthetic cannabinoids (SC) highlighted this compound’s relevance. By 2019, over 1,100 SCs were identified through web-crawling technologies, with 78% absent from international databases. Pyrrolidine-benzoate scaffolds constituted ~26% of these, underscoring their adaptability for structural modification to evade regulatory controls [4].
Table 2: Evolution of Pyrrolidine-Benzene Hybrids in Drug Discovery
Time Period | Structural Features | Therapeutic Focus | Key Advances |
---|---|---|---|
1990–2000 | Racemic, simple substituents | Neurotransmitter receptors | Conformational restraint strategies |
2001–2010 | Enantiopure, ester diversification | Metabolic disease, CNS targets | Stereoselective synthesis protocols |
2011–Present | Spirocyclic/fused systems | Synthetic cannabinoids (SC) | Novel SC design to circumvent legislation |
The methyl ester group in methyl 3-((2R)pyrrolidin-2-yl)benzoate serves multiple strategic functions in prodrug development and molecular optimization:
Storage specifications (2–8°C under inert atmosphere) reflect the ester’s susceptibility to hydrolysis, requiring stabilization to preserve chemical integrity [2] [6]. Computational ADMET profiling indicates that replacing the methyl ester with bulkier groups (e.g., tert-butyl) could alter metabolic pathways without compromising bioavailability—a key consideration for next-generation analogs.
Table 3: Impact of Ester Modification on Molecular Properties
Derivative | Molecular Weight (g/mol) | Predicted logP | Key Property Alteration |
---|---|---|---|
Methyl 3-((2R)pyrrolidin-2-yl)benzoate | 205.25 | 1.90–2.92 | Enhanced membrane permeability |
3-((2R)pyrrolidin-2-yl)benzoic acid | 191.19 | 1.05–1.98 | Increased polarity, renal clearance |
Ethyl 3-((2R)pyrrolidin-2-yl)benzoate | 219.27 | 2.15–3.10 | Extended metabolic half-life |
Concluding Perspectives
Methyl 3-((2R)pyrrolidin-2-yl)benzoate exemplifies the strategic fusion of chiral pyrrolidine pharmacology with ester-functionalized benzoate chemistry. Its evolution from simple neurotransmitter analogs to complex synthetic cannabinoid intermediates underscores the scaffold’s versatility. Future directions will likely exploit advances in enantioselective catalysis to access novel derivatives, while computational modeling refines target selectivity—particularly for metabolic and neurological disorders.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5